molecular formula C10H6N2O5 B1362194 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid CAS No. 33282-25-6

5-(4-Nitrophenyl)isoxazole-3-carboxylic acid

Cat. No. B1362194
CAS RN: 33282-25-6
M. Wt: 234.16 g/mol
InChI Key: GBRSPKXOFRTAHS-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)isoxazole-3-carboxylic acid is a chemical compound with the CAS Number: 33282-25-6 . It has a molecular weight of 234.17 . The IUPAC name for this compound is 5-(4-nitrophenyl)-3-isoxazolecarboxylic acid .


Molecular Structure Analysis

The InChI code for 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid is 1S/C10H6N2O5/c13-10(14)8-5-9(17-11-8)6-1-3-7(4-2-6)12(15)16/h1-5H,(H,13,14) . This indicates the molecular structure of the compound .


Chemical Reactions Analysis

While specific chemical reactions involving 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid are not available, isoxazole derivatives are known to exhibit a wide range of reactions . For instance, they can undergo reactions with primary amines in more alkaline conditions .


Physical And Chemical Properties Analysis

5-(4-Nitrophenyl)isoxazole-3-carboxylic acid is a solid at room temperature . It should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Characterization

  • Isoxazole derivatives, including 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid, have been synthesized through cyclocondensation reactions and characterized by various spectroscopic methods. These derivatives are explored for their potential antibacterial and antifungal activities (Dhaduk & Joshi, 2022).

Reactivity and Derivative Formation

  • The compound has been used in the synthesis of various isoxazole derivatives. Its reactivity under different conditions has been studied, leading to the formation of mono- and dinitro derivatives, showcasing its versatility as a precursor in organic synthesis (Sokolov, Egorova, & Yudintseva, 1974).

Chemical Properties and Applications

  • The strong acidity and unique chemical reactivity of 4-(p-Nitrophenyl)-3,5-dihydroxyisoxazole, a related derivative, towards carbonyl compounds have been highlighted. These properties are attributed to the electron deficiency and neighboring group effect of the isoxazole system (Zvilichovsky, 1975).

Novel Synthetic Methods

  • Innovative methods have been developed for synthesizing isoxazole derivatives, including 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid, through reactions like β-keto ethyleneacetals with hydroxylamine. These methods offer new pathways in organic synthesis (Paradkar, Latham, & Krishnaswami, 1993).

Herbicidal Activity

  • Isoxazole derivatives, including those related to 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid, have shown significant herbicidal activity against various weed species. This highlights its potential application in agriculture (Hamper et al., 1995).

Novel Compounds and Pharmacological Evaluation

  • The synthesis of novel compounds using isoxazole derivatives, including those related to 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid, has been explored for their potential anti-inflammatory and analgesic properties (Fakhr et al., 2009).

Molecular Hyperpolarizability

  • Conjugated organic compounds including isoxazole derivatives have been studied for their first molecular hyperpolarizabilities, indicating potential applications in electro-optic modulators and telecommunications (Marder et al., 1994).

Corrosion Inhibition

  • Derivatives similar to 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid have been evaluated for their effectiveness in inhibiting corrosion of metals, demonstrating the compound’s application in industrial maintenance (Ehsani et al., 2014).

Synthesis and Reactivity of Isoxazoles

  • Studies on the synthesis, reactivity, and applications of isoxazole derivatives have provided insights into the preparation of pharmacologically active isoxazoles and their versatility in chemical synthesis (Vitale & Scilimati, 2013).

Transformation into Other Derivatives

  • Efficient protocols have been developed for transforming isoxazole derivatives into amino- and hydrazinyl-isoxazoles, showcasing the compound’s utility in synthesizing diverse chemical structures (Mukhopadhyay et al., 2017).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Isoxazole derivatives, including 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid, have significant potential in the field of drug discovery due to their diverse pharmacological activities . Therefore, future research could focus on developing new synthetic strategies and exploring their biological activities .

properties

IUPAC Name

5-(4-nitrophenyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O5/c13-10(14)8-5-9(17-11-8)6-1-3-7(4-2-6)12(15)16/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRSPKXOFRTAHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377930
Record name 5-(4-nitrophenyl)isoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Nitrophenyl)isoxazole-3-carboxylic acid

CAS RN

33282-25-6
Record name 5-(4-Nitrophenyl)-3-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33282-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-nitrophenyl)isoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-NITROPHENYL)-3-ISOXAZOLECARBOXYLIC ACID
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
LF Zeng, HS Zhang, YH Wang, T Sanchez… - Bioorganic & medicinal …, 2008 - Elsevier
Three new types of aryl diketo acid (ADK) isosteres were designed by conversion of the biologically labile 1,3-diketo unit into heteroaromatic motif such as isoxazole, isothiazole, or 1H-…
Number of citations: 62 www.sciencedirect.com
R Kakarla, J Liu, D Naduthambi, W Chang… - Journal of Medicinal …, 2014 - ACS Publications
HTS screening identified compound 2a (piperazinone derivative) as a low micromolar HCV genotype 1 (GT-1) inhibitor. Resistance mapping studies suggested that this piperazinone …
Number of citations: 51 pubs.acs.org
G Li, R Kakarla, SW Gerritz - Tetrahedron letters, 2007 - Elsevier
A fast and efficient method has been developed for the bromination of isoxazoles and pyrazoles using microwave irradiation. In this method, N-bromosuccinimide was used in different …
Number of citations: 64 www.sciencedirect.com

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